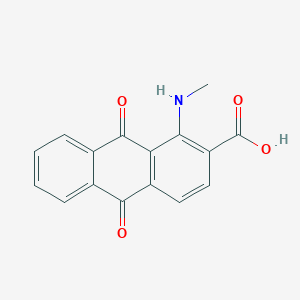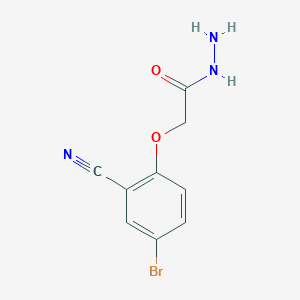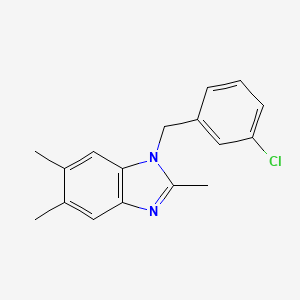
N,N'-bis(2-methoxy-5-methylphenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their diverse applications in coordination chemistry, catalysis, and as chemosensors. The unique structure of N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE allows it to interact with various metal ions, making it useful in a range of scientific and industrial applications .
Preparation Methods
The synthesis of N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-methoxy-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy groups can be replaced by other nucleophiles.
Complexation: It forms complexes with metal ions such as copper(II) and nickel(II), which can be characterized by various spectroscopic techniques.
Scientific Research Applications
N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound is explored for its potential as a fluorescent chemosensor for detecting metal ions in biological samples.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: It is used in the development of sensors for environmental monitoring and industrial processes.
Mechanism of Action
The mechanism of action of N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can lead to changes in the electronic properties of the metal ions, which can be detected using various spectroscopic techniques. The formation of these complexes is crucial for its applications as a chemosensor and in catalysis .
Comparison with Similar Compounds
N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives such as:
N2,N6-BIS(5-METHYLTHIAZOL-2-YL)PYRIDINE-2,6-DICARBOXAMIDE: This compound is also used as a chemosensor for detecting metal ions but has different substituents that affect its binding properties.
N2,N6-BIS(2-HYDROXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This derivative has hydroxyl groups instead of methoxy groups, which can influence its reactivity and complexation behavior.
N2,N6-BIS(2-CHLORO-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: The presence of chloro groups can enhance its electron-withdrawing properties, affecting its chemical reactivity.
N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE stands out due to its specific substituents, which provide unique electronic and steric properties, making it suitable for particular applications in sensing and catalysis.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-N,6-N-bis(2-methoxy-5-methylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-14-8-10-20(29-3)18(12-14)25-22(27)16-6-5-7-17(24-16)23(28)26-19-13-15(2)9-11-21(19)30-4/h5-13H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
KZZUGMBZVXBLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11119420.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide](/img/structure/B11119422.png)
![4-(hexanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11119431.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B11119433.png)

![5-(3-chlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119440.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119443.png)
![N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11119445.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B11119464.png)
![Methyl 4-(4-chlorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119465.png)


![Propan-2-yl 4-(2-chlorophenyl)-2-{[(4-propylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11119482.png)
![1-(4-fluorobenzyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11119488.png)
